molecular formula C16H20N4O2 B11201904 N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11201904
M. Wt: 300.36 g/mol
InChI Key: LQZNIALWZRROEI-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step process. One common method involves the cycloaddition reaction of azides with alkynes to form the triazole ring. The specific steps are as follows:

    Formation of Azide: The starting material, 4-methoxyaniline, is converted to 4-methoxyphenyl azide using sodium nitrite and sodium azide.

    Cycloaddition Reaction: The azide is then reacted with cyclohexylacetylene in the presence of a copper(I) catalyst to form the triazole ring.

    Carboxamide Formation: The resulting triazole is then reacted with cyclohexyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxamide
  • N-cyclohexyl-1-(4-methoxyphenyl)-1,2,4-triazole-3-carboxamide

Uniqueness

N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-cyclohexyl-1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-22-14-9-7-13(8-10-14)20-11-15(18-19-20)16(21)17-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,17,21)

InChI Key

LQZNIALWZRROEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCC3

Origin of Product

United States

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